Tubacin

Description

inhibits histone deacetylase 6; structure in first source

Properties

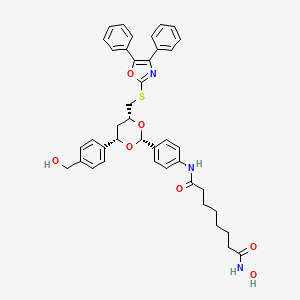

IUPAC Name |

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537049-40-4 |

Source

|

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Tubacin

Abstract

This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a unique, cytoplasm-localized, class IIb histone deacetylase. Unlike other HDAC inhibitors that primarily target nuclear HDACs involved in epigenetic regulation of gene expression, this compound’s activity is centered on cytosolic proteins, most notably α-tubulin. By inhibiting the deacetylation of α-tubulin, this compound induces hyperacetylation of microtubules, leading to significant alterations in cell motility, intracellular transport, and protein degradation pathways. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with HDAC6, the downstream cellular consequences, and robust methodologies for its study.

Introduction: The Significance of Selective HDAC6 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating protein function by removing acetyl groups from lysine residues. While the "histone" moniker points to their initial discovery as regulators of chromatin structure and gene transcription, it is now well-established that their substrate scope is far broader, encompassing numerous non-histone proteins. HDAC6 is a particularly intriguing member of this family due to its primary cytoplasmic localization and its possession of two functional catalytic domains.

The discovery of this compound marked a significant milestone in the study of HDACs. It was one of the first highly selective inhibitors for a single HDAC isoform, HDAC6. This selectivity allows researchers to dissect the specific functions of HDAC6 without the confounding effects of inhibiting other HDACs, which can lead to broad changes in gene expression and cell cycle arrest. This compound's utility, therefore, lies in its ability to probe the cytoplasmic roles of protein acetylation, particularly in the context of microtubule stability and function.

Core Mechanism of Action: Targeting the HDAC6 Catalytic Domain

The primary mechanism of action of this compound is the potent and selective inhibition of the enzymatic activity of HDAC6. This inhibition leads to the accumulation of acetylated substrates of HDAC6, with the most well-characterized being the α-tubulin subunit of microtubules.

Molecular Interaction with HDAC6

This compound features a hydroxamic acid group, a chemical moiety known to be a potent zinc-chelating group. The catalytic activity of HDAC6, like other classical HDACs, is dependent on a zinc ion (Zn²⁺) located within its active site. This compound's hydroxamic acid group directly interacts with and chelates this zinc ion, effectively blocking the catalytic activity of the enzyme. The selectivity of this compound for HDAC6 over other HDACs is conferred by the unique structural features of the HDAC6 catalytic pocket, which accommodates the specific chemical structure of this compound more favorably than the active sites of other HDAC isoforms.

The following diagram illustrates the inhibitory action of this compound on HDAC6 and the resulting impact on α-tubulin acetylation.

Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin.

Downstream Effect: Hyperacetylation of α-Tubulin

Microtubules are dynamic polymers of α- and β-tubulin dimers that are integral components of the cytoskeleton. They play critical roles in maintaining cell structure, intracellular transport, cell division, and motility. The post-translational modification of tubulin, including acetylation, is a key regulator of these functions. Specifically, the acetylation of α-tubulin at lysine residue 40 (K40) is associated with stable, long-lived microtubules.

HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin. By inhibiting HDAC6, this compound treatment leads to a rapid and robust increase in the levels of acetylated α-tubulin within the cell. This hyperacetylation does not directly promote microtubule polymerization but is rather a marker of microtubule stability.

Cellular Consequences of this compound-Induced α-Tubulin Hyperacetylation

The accumulation of acetylated microtubules following this compound treatment has profound effects on several cellular processes.

Altered Cell Motility and Migration

Microtubule dynamics are central to cell motility. The stabilization of microtubules through hyperacetylation can impair the dynamic instability required for processes like lamellipodia formation and cell polarization, which are essential for cell migration. Consequently, this compound has been shown to inhibit the migration of various cell types, a property being explored for its anti-metastatic potential in cancer.

Impaired Intracellular Transport

Microtubules serve as tracks for motor proteins, such as kinesins and dyneins, which transport organelles, vesicles, and other cellular cargo. The acetylation status of microtubules can influence the binding and processivity of these motor proteins. While the precise effects are complex and context-dependent, significant alterations in microtubule acetylation can disrupt the efficient transport of cellular components.

Modulation of Protein Degradation Pathways

HDAC6 plays a critical role in the cellular response to protein misfolding and aggregation. It is involved in the aggresome pathway, a process by which misfolded proteins are transported along microtubules to a perinuclear inclusion body for subsequent degradation by autophagy. HDAC6 facilitates this process by binding to both ubiquitinated misfolded proteins and the dynein motor complex. Inhibition of HDAC6 by this compound can disrupt this process, leading to the accumulation of misfolded proteins and potentially inducing cellular stress.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Downstream cellular effects of this compound-mediated HDAC6 inhibition.

Experimental Validation of this compound's Mechanism of Action

To rigorously study the effects of this compound in a research setting, several key experiments should be performed. The following protocols provide a framework for validating the on-target effects of this compound.

Western Blot Analysis of α-Tubulin Acetylation

This is the most direct method to confirm that this compound is inhibiting HDAC6 in your cellular system.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) overnight at 4°C.

-

As a loading control, simultaneously or subsequently probe with a primary antibody for total α-tubulin or a housekeeping protein like GAPDH or β-actin.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

Immunofluorescence Staining of Acetylated Microtubules

This technique allows for the visualization of changes in microtubule acetylation and morphology within the cell.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and a vehicle control as described above.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against acetylated α-tubulin (Lys40) for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

The following diagram outlines the experimental workflow for validating this compound's activity.

Tubacin's selectivity for HDAC6 over other HDACs

An In-depth Technical Guide: Tubacin's Isoform Selectivity for Histone Deacetylase 6 (HDAC6)

Abstract

The pursuit of isoform-selective enzyme inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its unique cytoplasmic localization and distinct non-histone substrates, which are involved in processes like cell motility, protein quality control, and stress responses. This compound was one of the first small molecules identified as a potent and selective inhibitor of HDAC6. This technical guide provides a comprehensive analysis of the biochemical, cellular, and structural underpinnings of this compound's selectivity for HDAC6 over other HDAC isoforms. We will detail the self-validating experimental protocols required to verify this selectivity, present comparative inhibitory data, and discuss the molecular interactions that govern this specificity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of how to characterize and leverage the selectivity of this pivotal chemical probe.

The Landscape of HDACs and the Imperative for Isoform Selectivity

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in regulating gene expression, cell cycle, and numerous other cellular processes.[1] The 18 identified human HDACs are grouped into four classes based on their homology to yeast deacetylases. Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs (sirtuins) are NAD+-dependent.

The development of pan-HDAC inhibitors, such as Vorinostat (SAHA), demonstrated the therapeutic potential of targeting this enzyme family, particularly in oncology.[2][3] However, these broad-spectrum inhibitors often come with significant dose-limiting toxicities due to the inhibition of multiple HDAC isoforms that govern a wide array of essential biological functions.[4] This has driven the development of isoform-selective inhibitors to target the specific pathological roles of individual HDACs, thereby improving therapeutic windows.[3][4] HDAC6, a Class IIb HDAC, is a particularly attractive target because its primary substrates are non-histone cytoplasmic proteins, distinguishing its function from the nuclear, transcription-focused roles of Class I HDACs.[5][6][7]

HDAC6: A Unique Cytoplasmic Deacetylase

HDAC6 is structurally and functionally unique among the zinc-dependent HDACs.[6][7] Its distinctive architecture is central to its function and provides the basis for designing selective inhibitors like this compound.

-

Tandem Catalytic Domains (CD1 and CD2): Unlike most other HDACs, HDAC6 possesses two active catalytic deacetylase domains.[5][7] Research has shown that these domains have different substrate specificities and that the second domain (CD2) is primarily responsible for α-tubulin deacetylation.[8][9]

-

Cytoplasmic Localization: A nuclear export signal ensures that HDAC6 is predominantly located in the cytoplasm.[10] This allows it to act on key cytoplasmic proteins, including its most well-characterized substrate, α-tubulin (a component of microtubules), as well as Hsp90, and cortactin.[6][7][11]

-

Zinc-Finger Ubiquitin Binding Domain (ZnF-UBP): At its C-terminus, HDAC6 features a zinc-finger domain that specifically binds to polyubiquitinated proteins.[10][12][13] This unique domain links HDAC6 to protein degradation pathways, enabling it to transport misfolded, ubiquitinated proteins to the aggresome for disposal.[12][14]

This multi-domain structure allows HDAC6 to integrate cell signaling pathways with cytoskeletal dynamics and protein quality control.

Diagram: The Functional Domains and Substrates of HDAC6

The following diagram illustrates the unique domain architecture of HDAC6 and its interaction with key cytoplasmic substrates.

Caption: Functional domains of HDAC6 and their roles in deacetylating substrates and binding ubiquitin.

This compound: A Probe for HDAC6 Function

This compound (Tubulin Acetylation Inducer) was identified through a multidimensional chemical genetic screen as a small molecule that induces α-tubulin hyperacetylation.[9] It was subsequently characterized as a potent, reversible, and highly selective inhibitor of HDAC6.[9][15][16] Its ability to inhibit HDAC6 without significantly affecting other HDACs, particularly the nuclear Class I isoforms, has made it an invaluable research tool for dissecting the specific cellular functions of HDAC6.[8][17]

The Core of Selectivity: Evidence and Mechanism

The assertion that this compound is HDAC6-selective is supported by a robust body of evidence spanning biochemical assays, cellular target engagement studies, and structural biology.

Biochemical Potency and Selectivity

The primary method for quantifying inhibitor potency and selectivity is through in vitro enzymatic assays using purified, recombinant HDAC proteins.[18] The half-maximal inhibitory concentration (IC50) is determined for the target enzyme (HDAC6) and compared against a panel of other HDAC isoforms.

This compound exhibits potent inhibition of HDAC6 with a reported IC50 value of approximately 4 nM.[15][16][19] In contrast, its inhibitory activity against Class I HDACs is significantly weaker. For instance, its selectivity for HDAC6 is approximately 350-fold greater than for HDAC1.[15][17][19] This dramatic difference in potency is the biochemical foundation of its selectivity.

Table 1: Comparative IC50 Values of this compound and Pan-HDAC Inhibitors

| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Selectivity Ratio (HDAC1/HDAC6) | Reference(s) |

|---|---|---|---|---|---|---|

| This compound | 4 | ~1400 | - | - | ~350x | [15][17][19] |

| HPOB | 56 | 2900 | - | - | ~52x | [20] |

| Vorinostat (SAHA) | ~20 | ~10 | ~20 | ~10 | ~0.5x |[20] |

Data compiled from multiple sources; exact values may vary based on assay conditions. The selectivity ratio highlights the preferential inhibition of HDAC6 by this compound.

Cellular Target Engagement: The Litmus Test for Selectivity

While biochemical assays are crucial, a self-validating system requires confirmation that the inhibitor maintains its selectivity within the complex environment of a living cell. The key experiment is to measure the acetylation status of a known HDAC6 substrate (α-tubulin) versus a known Class I HDAC substrate (histones).

Treatment of cells with this compound results in a dose-dependent increase in the acetylation of α-tubulin.[6][15] Crucially, at concentrations where tubulin acetylation is markedly increased, there is no corresponding increase in the acetylation of histones (e.g., Histone H3 or H4).[6][8] This demonstrates that this compound can permeate the cell membrane and inhibit its cytoplasmic target (HDAC6) without affecting its nuclear non-targets (Class I HDACs).[8] Furthermore, this compound treatment does not significantly alter gene expression profiles, which would be expected from a pan-HDAC inhibitor that affects histone acetylation.[8]

Structural Basis of Selectivity

The selectivity of this compound is rooted in the specific molecular architecture of the HDAC6 catalytic site. HDAC inhibitors typically have a tripartite structure: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker region that occupies a hydrophobic tunnel, and a "cap" group that interacts with residues at the rim of the active site.[21]

Structural studies of HDAC6 in complex with inhibitors have revealed key differences in the active site compared to other isoforms.[22][23] The CD2 domain of HDAC6, which is the primary target of this compound, has a uniquely positioned α-helix and flexible residues that are critical for accommodating its natural substrate, tubulin.[22][23] this compound's specific combination of a hydroxamate ZBG and a large, complex cap group is thought to form more favorable interactions with the surface residues of the HDAC6 active site than with the more constrained active sites of Class I HDACs.[9][21]

Methodologies for Assessing HDAC6 Inhibition and Selectivity

To ensure trustworthiness and reproducibility, specific, well-controlled protocols must be employed. Here we describe the gold-standard methods for determining biochemical potency and cellular selectivity.

Protocol: In Vitro Fluorometric Assay for IC50 Determination

This protocol outlines a robust method to determine the IC50 value of a test compound against purified HDAC enzymes. The principle relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme, followed by cleavage by a developer.[1][18][24]

Experimental Workflow Diagram

Caption: Workflow for determining IC50 values using an in vitro fluorometric HDAC activity assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

HDAC Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Keep on ice.[1]

-

HDAC Enzyme: Thaw purified, recombinant human HDAC6 (and other isoforms for selectivity panel) on ice. Dilute to a working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in HDAC Assay Buffer.

-

Fluorogenic Substrate: Use a commercially available substrate such as Boc-Lys(Ac)-AMC. Prepare a stock solution in DMSO and dilute to a working concentration in HDAC Assay Buffer.

-

Developer: Prepare the developer solution (e.g., containing Trichostatin A to stop the reaction and trypsin to cleave the substrate) according to the manufacturer's instructions.[2]

-

-

Assay Procedure (96-well black plate):

-

Set up reactions in triplicate. The final volume is typically 50-100 µL.

-

Blank (No Enzyme) Wells: Add Assay Buffer and substrate.

-

Negative Control (100% Activity) Wells: Add diluted HDAC enzyme and Assay Buffer containing DMSO (at the same final concentration as the test compound wells).

-

Test Compound Wells: Add diluted HDAC enzyme and the various dilutions of the test compound.

-

-

Reaction and Detection:

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.[18]

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Developer solution.[1]

-

Incubate at room temperature for 15-30 minutes to allow for signal development.

-

-

Data Analysis:

-

Read the fluorescence on a microplate reader (Excitation ~360 nm, Emission ~460 nm).[1][24]

-

Subtract the average fluorescence of the Blank wells from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the Negative Control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model (four-parameter variable slope) to determine the IC50 value.

-

Protocol: Western Blot Analysis for Cellular Selectivity

This protocol validates inhibitor selectivity in a cellular context by assessing the acetylation of HDAC6-specific (α-tubulin) and Class I HDAC-specific (histones) substrates.[11][25]

Experimental Workflow Diagram

Caption: Workflow for assessing cellular selectivity of HDAC inhibitors via Western Blotting.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or MCF-7) and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound (e.g., 0.1, 0.5, 2.5, 10 µM) and a pan-HDAC inhibitor (e.g., SAHA) as a positive control for 6-24 hours. Include a DMSO vehicle control.

-

-

Lysate Preparation:

-

Protein Quantification:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[11]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for:

-

Anti-acetylated-α-Tubulin (Lys40)

-

Anti-acetylated-Histone H3 (e.g., Lys9/14)

-

A loading control (e.g., total α-tubulin, GAPDH, or β-actin)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the bands.[26]

-

Quantify the band intensities using densitometry software. Normalize the acetylated protein signal to the corresponding loading control signal. A selective HDAC6 inhibitor will show a dose-dependent increase in the acetylated-tubulin/loading control ratio with minimal change in the acetylated-histone/loading control ratio.

-

Considerations and Off-Target Effects

A trustworthy scientific guide must also acknowledge limitations and potential confounding factors. While this compound is highly selective for HDAC6 over other HDACs, it is not perfectly specific.

-

MBLAC2 Inhibition: Recent chemoproteomic studies have identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a significant off-target of this compound.[19][27] MBLAC2 is a hydrolase involved in lipid metabolism, and its inhibition may contribute to certain cellular phenotypes observed with this compound treatment, independent of HDAC6 activity.[27][28]

-

Nilthis compound as a Control: To account for potential off-target effects, researchers often use Nilthis compound, a close structural analog of this compound that lacks the hydroxamate zinc-binding group and is therefore inactive against HDAC6.[28][29] Comparing the effects of this compound to Nilthis compound can help differentiate between HDAC6-dependent and off-target phenomena.

Conclusion

This compound's selectivity for HDAC6 is a well-established principle, validated through rigorous biochemical and cellular assays. Its ability to potently inhibit HDAC6 at nanomolar concentrations while sparing other HDAC isoforms by orders of magnitude provides a clear window for studying the specific roles of cytoplasmic deacetylation. The structural features of the HDAC6 catalytic domain form the basis for this selectivity. By employing the detailed, self-validating protocols described herein, researchers can confidently verify the on-target effects of this compound and other HDAC6 inhibitors, paving the way for a more nuanced understanding of HDAC biology and the development of next-generation targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mybiosource.com [mybiosource.com]

- 6. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. pnas.org [pnas.org]

- 14. Identification and Structure-Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural insights into HDAC6 tubulin deacetylation and its selective inhibition. [sonar.ch]

- 23. Structural insights into HDAC6 tubulin deacetylation and its selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The histone deacetylase-6 inhibitor this compound directly inhibits de novo sphingolipid biosynthesis as an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tubacin: History, Discovery, and Application as a Selective HDAC6 Inhibitor

This guide provides a comprehensive overview of Tubacin, a pioneering selective inhibitor of Histone Deacetylase 6 (HDAC6). It is intended for researchers, scientists, and drug development professionals who seek to understand the discovery, mechanism of action, and practical application of this crucial chemical probe. We will delve into the scientific rationale behind its development, provide detailed experimental protocols for its characterization, and explore its impact on cell biology and therapeutic research.

Introduction: The Quest for Isoform-Selective HDAC Inhibitors

The acetylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that governs a vast array of cellular processes. The enzymes responsible for removing these acetyl groups, histone deacetylases (HDACs), have emerged as significant therapeutic targets, particularly in oncology. Early-generation HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA), are broad-spectrum or pan-HDAC inhibitors. While effective in certain contexts, their lack of selectivity can lead to a wide range of biological effects and potential off-target toxicities, complicating their clinical use and the interpretation of research findings.[1][2][3]

This challenge spurred a search for isoform-selective inhibitors to dissect the specific functions of the 11 known human zinc-dependent HDACs.[1][3] Among these, HDAC6 stands out as a unique, primarily cytoplasmic enzyme with two catalytic domains.[1][3][4] Unlike the Class I HDACs, which are predominantly nuclear and act on histones, a key substrate of HDAC6 is α-tubulin, a major component of the microtubule network.[3][4][5] By deacetylating α-tubulin, HDAC6 influences microtubule stability, cell motility, and intracellular trafficking.[1][5][6] The development of a selective HDAC6 inhibitor was therefore a critical step toward understanding these non-histone-related cellular pathways and exploring their therapeutic potential.

The Discovery of this compound: A Chemical Genetics Approach

This compound (short for tubu lin ac etylation in ducer) was discovered through a landmark study that employed a multidimensional chemical genetic screen.[1][2] Researchers led by Stuart Schreiber and Ralph Mazitschek screened a library of 7,392 small molecules, synthesized using diversity-oriented synthesis, for their ability to induce α-tubulin deacetylation in mammalian cells without affecting histone acetylation.[1][2][7] This cell-based, phenotype-driven approach was pivotal. Instead of targeting a purified enzyme in a test tube, the screen was designed to find compounds that achieved a specific biological outcome within the complex environment of a living cell.

The screen identified a unique hydroxamic acid-containing compound that potently increased α-tubulin acetylation with a half-maximum effective concentration (EC50) of 2.5 µM, but had no effect on histone acetylation, gene expression patterns, or cell-cycle progression.[1][2] This molecule was named this compound. As a crucial control, a structurally similar but inactive analog, Nilthis compound, was also identified and used in subsequent experiments to ensure that the observed effects were specific to this compound's activity.[2] This discovery provided the scientific community with the first-ever tool to uncouple the cytoplasmic (tubulin deacetylation) and nuclear (histone deacetylation) functions of HDACs.[2]

Mechanism of Action: Selective Inhibition of the HDAC6 Catalytic Domain

HDAC6 is unique among the Class II HDACs for possessing two functional catalytic domains. The groundbreaking research on this compound revealed that only one of these domains, the C-terminal deacetylase domain (DD2), is responsible for tubulin deacetylase activity.[7] Crucially, further studies demonstrated that this compound selectively binds to and inhibits only this second catalytic domain.[1][6] This domain-selective inhibition is the molecular basis for this compound's remarkable specificity.

In cell-free enzymatic assays, this compound was found to be a highly potent and selective inhibitor of HDAC6, with a half-maximal inhibitory concentration (IC50) of approximately 4 nM.[8][9] Its selectivity is impressive, showing around a 350-fold greater preference for HDAC6 over the Class I enzyme HDAC1.[8][9]

The chemical structure of this compound is key to its selectivity. It features a hydroxamic acid group, which chelates the zinc ion in the HDAC active site, a common feature of many HDAC inhibitors. However, its large and complex 1,3-dioxane-containing "capping group" is responsible for its isoform selectivity, likely by making specific contacts with the unique topology of the HDAC6 active site that are not possible with the narrower active sites of Class I HDACs.[10][11]

Signaling Pathway: HDAC6-Mediated Tubulin Deacetylation

The following diagram illustrates the central role of HDAC6 in regulating microtubule acetylation and how this compound intervenes in this process.

Caption: HDAC6 removes acetyl groups from α-tubulin, a process blocked by this compound.

Experimental Characterization of this compound

Validating the activity and selectivity of an HDAC6 inhibitor like this compound requires a series of well-controlled experiments. Below are detailed protocols for the two most critical assays.

In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified HDAC6 protein. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation.

Principle: A synthetic peptide substrate containing an acetylated lysine is incubated with recombinant HDAC6. If the enzyme is active, it removes the acetyl group. A developer solution is then added that specifically acts on the deacetylated peptide to release a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). The fluorescence intensity is directly proportional to HDAC6 activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[12][13]

-

HDAC6 Enzyme: Recombinant human HDAC6 diluted in Assay Buffer to the desired concentration.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in Assay Buffer.

-

Test Compound: Prepare a 10-dose, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 30 µM).[8]

-

Positive Control: A pan-HDAC inhibitor like Trichostatin A (TSA).

-

Developer Solution: Containing a lysine developer and TSA to stop the reaction.[12]

-

-

Assay Procedure (96-well black plate):

-

Add 40 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted test compound or vehicle control (DMSO).

-

Add 25 µL of diluted HDAC6 enzyme to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate. Final volume is 100 µL.[12]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of Developer Solution to each well.[12]

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[12]

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow: In Vitro HDAC6 Assay

Caption: Workflow for determining the IC50 of this compound using a fluorogenic assay.

Cellular Target Engagement: Acetylated α-Tubulin Western Blot

This is the gold-standard cellular assay to confirm that an HDAC6 inhibitor is active in cells. It directly measures the level of the primary substrate, acetylated α-tubulin.

Principle: Cells are treated with the HDAC6 inhibitor. Following treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with a specific antibody that recognizes α-tubulin only when it is acetylated at the Lysine 40 residue. A second antibody against total α-tubulin is used as a loading control to ensure that any observed changes are due to acetylation status, not changes in the total amount of tubulin protein.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14][15]

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel (e.g., 10%).[16]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14][15]

-

Incubate the membrane overnight at 4°C with a primary antibody cocktail containing:

-

Wash the membrane three times with TBST.

-

Incubate for 1 hour at room temperature with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) diluted in blocking buffer.[15]

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[15]

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

For each lane, normalize the intensity of the acetylated-α-tubulin band to the intensity of the total α-tubulin band.

-

Quantitative Data Summary

| Parameter | Value | Assay Type | Notes |

| IC50 (HDAC6) | ~4 nM | In Vitro Enzymatic | Potent direct inhibition of the isolated enzyme.[8][9] |

| IC50 (HDAC1) | ~1.4 µM | In Vitro Enzymatic | Demonstrates ~350-fold selectivity for HDAC6 over HDAC1.[8][9] |

| EC50 (α-tubulin acetylation) | ~2.5 µM | Cellular (A549 cells) | Effective concentration to induce the desired phenotype in cells.[2][8] |

| Cell Growth Inhibition (MM cells) | 5-20 µM | Cellular (MTT Assay) | Concentration required to inhibit growth in multiple myeloma cells.[8][9] |

Biological Consequences and Therapeutic Applications

The discovery of this compound has been instrumental in elucidating the biological roles of HDAC6.

-

Cell Motility: One of the first and most significant findings was that treatment with this compound, which increases tubulin acetylation, leads to a decrease in cell motility.[1][6] This established a direct link between the acetylation status of microtubules and cell migration, suggesting that HDAC6 inhibitors could serve as anti-metastatic agents.[1][6]

-

Protein Degradation and Aggresome Formation: HDAC6 plays a crucial role in cellular quality control by binding to misfolded, polyubiquitinated proteins and transporting them via the dynein motor protein complex to the aggresome for disposal.[17][18] this compound was shown to inhibit the association of HDAC6 with dynein, leading to an accumulation of polyubiquitinated proteins.[9] This mechanism is particularly relevant in diseases characterized by protein aggregation, such as neurodegenerative disorders and certain cancers like multiple myeloma.

-

Therapeutic Potential:

-

Cancer: In multiple myeloma, the proteasome inhibitor bortezomib is a standard therapy. However, cancer cells can develop resistance by using the aggresome pathway to clear protein aggregates. By inhibiting this pathway, this compound acts synergistically with bortezomib to induce cancer cell death.[9][10][17] This provided the proof-of-concept for combining HDAC6 inhibitors with proteasome inhibitors in cancer therapy.[10][17]

-

Neurodegenerative Disease: Reduced levels of acetylated α-tubulin are observed in neurodegenerative conditions like Huntington's disease, impairing axonal transport.[19] Studies have shown that this compound can restore tubulin acetylation and rescue transport deficits in models of Huntington's, highlighting its potential as a neuroprotective agent.[19]

-

It is important to note that while this compound has been an invaluable research tool, its non-drug-like properties (e.g., high molecular weight, poor bioavailability) make it unsuitable for clinical development.[4][17][20] However, it has served as the foundational chemical probe that validated HDAC6 as a drug target and inspired the development of more drug-like, second-generation HDAC6 inhibitors that are now in clinical trials.[4][17]

Logic of Drug Discovery and Application

Caption: The logical progression from discovery to therapeutic application of this compound.

Conclusion and Future Directions

The discovery of this compound represents a pivotal moment in the study of protein acetylation. As the first selective inhibitor of HDAC6, it provided an indispensable chemical tool to dissect the cytoplasmic functions of this unique enzyme, clearly separating them from the nuclear, gene-regulatory roles of other HDACs. It solidified the link between tubulin acetylation and fundamental cellular processes like motility and protein quality control. While this compound itself is a research compound, the biological and therapeutic hypotheses it helped generate have paved the way for a new class of medicines. The ongoing clinical development of second-generation, drug-like HDAC6 inhibitors for cancer and neurodegenerative diseases is a direct legacy of the foundational insights gained from this compound.

References

-

Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. [Link]

-

The Chemical Probes Portal. (n.d.). This compound. [Link]

-

Hideshima, T., Qi, J., Paranal, R. M., Tang, W., Greenberg, E., West, N., ... & Bradner, J. E. (2016). Discovery of a selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma. Proceedings of the National Academy of Sciences, 113(46), 13162-13167. [Link]

-

Li, M., Liu, C., Yang, C., Liu, C., & Liu, Y. (2021). The effects of this compound, a HDAC6 inhibitor on skin wound healing and its mechanism. Annals of Palliative Medicine, 10(11), 11627-11637. [Link]

-

Haggarty, S. J., Koeller, K. M., Wong, J. C., Butcher, R. A., & Schreiber, S. L. (2003). Multidimensional chemical genetic analysis of diversity-orientated synthesis-derived deacetylase inhibitors using cell-based assays. Chemistry & Biology, 10(5), 383-396. [Link]

-

PNAS. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. [Link]

-

Hideshima, T., et al. (2016). Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma. PNAS, 113(46). [Link]

-

Chen, S., Zhao, L., Chiu, T. L., Zhang, Y., Wang, C., & Chen, C. S. (2014). Development of a histone deacetylase 6 inhibitor and its biological effects. ACS Medicinal Chemistry Letters, 5(11), 1227-1232. [Link]

-

Aldana-Masangkay, G. I., Rodriguez-Gonzalez, A., Lin, T., Ikeda, A. K., Hsieh, Y. T., Kim, Y. S., ... & Sakamoto, K. M. (2011). Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents. Journal of Biological Chemistry, 286(24), 21472-21481. [Link]

-

Fass, D. M., Reis, S. A., Ghosh, B., Stec, B., & Haggarty, S. J. (2017). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science, 1(1), 2-11. [Link]

-

Lauffer, B., Geden, J., & Sessa, F. (2018). Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates. Scientific Reports, 8(1), 1-13. [Link]

-

Aldana-Masangkay, G., Sakamoto, K. M. (2008). This compound, An Inhibitor of HDAC6, Induces Apoptosis of Acute Lymphoblastic Leukemia Cells in Vitro and in Vivo through a Na+/K+ATPase-Dependent Pathway. Blood, 112(11), 1923. [Link]

-

BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. [Link]

-

EpigenTek. (n.d.). EpiQuik HDAC6 Assay Kit (Colorimetric). [Link]

-

Dompierre, J. P., Godin, J. D., Charrin, B. C., Cordelières, F. P., King, S. J., Cкъtea, S., ... & Humbert, S. (2007). Histone deacetylase 6 inhibition compensates for the transport deficit in Huntington's disease by increasing tubulin acetylation. Journal of Neuroscience, 27(13), 3571-3583. [Link]

-

Marks, P. A. (2010). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. Expert Opinion on Investigational Drugs, 19(9), 1049-1066. [Link]

-

Inks, E. S., Jose, B., & Schreiber, S. L. (2012). Discovery of Histone Deacetylase 8 Selective Inhibitors. ChemInform, 43(33). [Link]

-

Wiest, O., & Greenberg, E. (2011). On the Inhibition of Histone Deacetylase 8. Journal of Chemical Information and Modeling, 51(10), 2636-2645. [Link]

-

Chen, L., et al. (2014). Suppression of FGFR3- and MYC-dependent oncogenesis by this compound; association with HDAC6-dependent and independent activities. Oncotarget, 5(16), 6937-6948. [Link]

Sources

- 1. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pnas.org [pnas.org]

- 18. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to Tubacin: Chemical Structure, Properties, and Applications

Introduction

Tubacin is a pioneering small molecule that has become an indispensable tool in the study of protein acetylation.[1] It was identified through a multidimensional chemical genetic screen as the first potent, selective, reversible, and cell-permeable inhibitor of Histone Deacetylase 6 (HDAC6).[2][3][4][5] Its significance lies in its remarkable selectivity for the α-tubulin deacetylase activity of HDAC6 over its histone deacetylase functions and its weak activity against other HDAC isoforms.[3][6] This unique profile allows researchers to de-couple the effects of tubulin acetylation from the widespread changes in gene expression associated with histone acetylation, providing a precise tool to investigate the downstream cellular consequences of microtubule dynamics. This guide provides a comprehensive technical overview of this compound's chemical nature, mechanism of action, biological effects, and its application in research.

Chemical Identity and Physicochemical Properties

This compound is a complex molecule featuring a hydroxamic acid moiety, which is crucial for its inhibitory activity by chelating the zinc ion in the HDAC active site.[3] Its full IUPAC name is N-[4-[(2R,4R,6S)-4-[[(4,5-diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide.[6][7][8]

Chemical Structure Diagram

Caption: Figure 2: this compound selectively inhibits the DD2 domain of HDAC6.

Biological Effects and Cellular Consequences

The selective biochemical action of this compound translates into distinct and measurable biological outcomes, providing insights into the function of α-tubulin acetylation.

-

Protein Degradation and Aggresome Formation: HDAC6 plays a critical role in cellular protein quality control by binding to polyubiquitinated misfolded proteins and recruiting them to dynein motors for transport to the aggresome for degradation. [9][10]this compound inhibits the HDAC6-dynein interaction, disrupting this clearance pathway and leading to the accumulation of polyubiquitinated proteins. [11][12][9]This mechanism is particularly relevant in diseases characterized by protein aggregation and in the synergistic activity of this compound with proteasome inhibitors like bortezomib in multiple myeloma. [11]

-

Cell Motility and Migration: Increased acetylation of α-tubulin is associated with more stable microtubule populations and reduced cell motility. [9]Accordingly, this compound has been shown to inhibit the migration of various cell types, a key process in cancer metastasis and angiogenesis. [2][3]

-

Induction of Apoptosis: In several cancer models, including acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), this compound treatment induces apoptosis. [2][11][12]This pro-apoptotic effect is often mediated by the activation of caspases and can be achieved at concentrations that are not toxic to normal hematopoietic cells. [1][2][12]

-

Endothelial Function: Recent studies have revealed that this compound can enhance endothelial function. It increases the expression of endothelial nitric oxide synthase (eNOS) and subsequent NO production, leading to improved endothelium-dependent vasorelaxation. [13][14]This suggests a potential therapeutic angle for cardiovascular diseases associated with endothelial dysfunction. [13][15]

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, every experiment using a chemical probe must be designed as a self-validating system. The following protocol for assessing α-tubulin acetylation provides a robust framework.

Protocol: Western Blot Analysis of α-Tubulin Acetylation

Objective: To quantify the change in acetylated α-tubulin relative to total α-tubulin in cultured cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate mammalian cells (e.g., A549, LNCaP) at an appropriate density and allow them to adhere overnight. The causality here is to ensure cells are in a healthy, exponential growth phase before treatment.

-

Prepare stock solutions of this compound (e.g., 10 mM in fresh DMSO) and the negative control Nilthis compound.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 2.5, 10 µM).

-

Crucial Controls: Include a vehicle-only control (DMSO equivalent to the highest this compound concentration) and a Nilthis compound control (at the highest concentration used for this compound). Nilthis compound validates that the observed effect is due to HDAC6 inhibition, not the core chemical scaffold.

-

Incubate cells for a predetermined time (e.g., 3-5 hours). [3][12]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a broad-spectrum deacetylase inhibitor like Trichostatin A (TSA) or sodium butyrate. The rationale for including a deacetylase inhibitor in the lysis buffer is to prevent post-lysis deacetylation of proteins, thereby preserving the cellular state at the time of harvest.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40) .

-

Following washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing (Self-Validation):

-

After imaging, strip the membrane according to the manufacturer's protocol.

-

Re-probe the same membrane with a primary antibody for total α-tubulin . This is a critical step to normalize the acetylated tubulin signal to the total amount of tubulin protein, controlling for any variations in protein loading.

-

A further re-probe for a loading control like GAPDH or β-actin confirms equal loading across all lanes.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of acetylated α-tubulin to total α-tubulin for each sample.

-

Expected Outcome: A dose-dependent increase in the acetylated/total tubulin ratio in this compound-treated cells, with no significant change in the vehicle or Nilthis compound-treated cells.

-

Experimental Workflow Diagram

Caption: Figure 3: A self-validating workflow for assessing this compound activity.

Summary and Future Outlook

This compound has been instrumental in advancing our understanding of the specific roles of HDAC6 and α-tubulin acetylation in diverse cellular processes, from protein degradation and cell migration to apoptosis. [1][3]Its high selectivity makes it a superior research tool compared to pan-HDAC inhibitors for these focused studies.

References

-

Haggarty, S. J., et al. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. Retrieved from [Link]

-

Aldana-Masangkay, G. I., et al. (2011). This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells. Leukemia & lymphoma, 52(8), 1544-1555. Retrieved from [Link]

-

The Chemical Probes Portal. (n.d.). This compound. Retrieved from [Link]

-

BPS Bioscience. (n.d.). This compound. Retrieved from [Link]

-

Namdar, M., et al. (2010). Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents. Proceedings of the National Academy of Sciences, 107(46), 20003-20008. Retrieved from [Link]

-

Chen, L., et al. (2019). The histone deacetylase inhibitor this compound mitigates endothelial dysfunction by up-regulating the expression of endothelial nitric oxide synthase. Journal of Biological Chemistry, 294(21), 8533-8546. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6675804, this compound. Retrieved from [Link]

-

Aldana-Masangkay, G. I., et al. (2011). This compound, An Inhibitor of HDAC6, Induces Apoptosis of Acute Lymphoblastic Leukemia Cells in Vitro and in Vivo through a Na+/K+ATPase-Dependent Pathway. Blood, 118(21), 2633. Retrieved from [Link]

-

RayBiotech. (n.d.). This compound. Retrieved from [Link]

-

Marks, P. A., et al. (2013). Development of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences, 110(39), 15704-15709. Retrieved from [Link]

-

Haggarty, S. J., et al. (2003). Characterization of this compound, an inhibitor of -tubulin deacetylation. ResearchGate. Retrieved from [Link]

-

Chen, L., et al. (2019). This compound improves endothelial function in diabetic mice. ResearchGate. Retrieved from [Link]

-

West, A. C., et al. (2019). Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models. International Journal of Molecular Sciences, 20(15), 3796. Retrieved from [Link]

-

Pandey, D., et al. (2020). Inhibition of HDAC6 Activity Protects Against Endothelial Dysfunction and Atherogenesis in vivo. Frontiers in Cell and Developmental Biology, 8, 593. Retrieved from [Link]

-

Lin, Y. J., et al. (2017). This compound, an HDAC6 Selective Inhibitor, Reduces the Replication of the Japanese Encephalitis Virus via the Decrease of Viral RNA Synthesis. Viruses, 9(5), 107. Retrieved from [Link]

-

Siow, D. L., & Wattenberg, B. W. (2014). The histone deacetylase-6 inhibitor this compound directly inhibits de novo sphingolipid biosynthesis as an off-target effect. Biochemical and Biophysical Research Communications, 449(3), 323-327. Retrieved from [Link]

Sources

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pnas.org [pnas.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | Class II HDACs | Tocris Bioscience [tocris.com]

- 7. This compound | C41H43N3O7S | CID 6675804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | HDAC6 inhibitor | CAS 537049-40-4 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The histone deacetylase inhibitor this compound mitigates endothelial dysfunction by up-regulating the expression of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of HDAC6 Activity Protects Against Endothelial Dysfunction and Atherogenesis in vivo: A Role for HDAC6 Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Cascade: A Technical Guide to the Downstream Effects of Tubacin-Induced Tubulin Hyperacetylation

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of tubulin is a critical regulatory mechanism governing the functional diversity of the microtubule cytoskeleton. Among these modifications, the acetylation of α-tubulin at Lysine 40 (K40) has emerged as a key modulator of complex cellular processes. This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs) and the class IIb histone deacetylase, HDAC6. Tubacin, a highly selective small-molecule inhibitor of HDAC6, has been an indispensable chemical probe for elucidating the specific consequences of tubulin hyperacetylation. By uncoupling tubulin deacetylation from the broader effects of pan-HDAC inhibitors, this compound has provided unprecedented insight into the downstream pathways it modulates. This technical guide provides a comprehensive overview of the mechanism of this compound action and delves into the primary downstream consequences of tubulin hyperacetylation, including the nuanced regulation of microtubule dynamics, the enhancement of intracellular transport, the inhibition of cell migration, and the modulation of autophagy. We further provide field-proven experimental protocols and discuss the profound therapeutic implications for oncology and neurodegenerative disease.

The Central Axis: HDAC6-Mediated Tubulin Deacetylation and Its Inhibition by this compound

The acetylation of α-tubulin on the K40 residue, located within the microtubule lumen, is a hallmark of stable, long-lived microtubules.[1][2] The enzyme primarily responsible for this modification is α-tubulin acetyltransferase 1 (αTAT1).[1] The reverse reaction, deacetylation, is predominantly catalyzed by Histone Deacetylase 6 (HDAC6), a unique, mainly cytoplasmic, zinc-dependent deacetylase.[1][3]

This compound was identified through a chemical genetic screen as a potent, cell-permeable, and selective inhibitor of HDAC6.[3][4] It exhibits a high degree of selectivity for HDAC6, with an in-vitro IC50 of approximately 4 nM, and is roughly 350-fold more selective for HDAC6 over the class I deacetylase HDAC1.[5][6] Critically, this compound targets the second catalytic domain of HDAC6, which possesses tubulin deacetylase activity, without significantly affecting histone acetylation levels or cell-cycle progression at effective concentrations.[3][4] This specificity makes this compound an invaluable tool to isolate the effects of tubulin hyperacetylation from other HDAC-mediated processes. Its primary and most immediate downstream effect is the rapid and sustained accumulation of acetylated α-tubulin.[7]

Downstream Effect I: Recalibrating Microtubule Dynamics

While tubulin acetylation is strongly correlated with microtubule stability, this compound-induced hyperacetylation does not inherently make microtubules more resistant to depolymerizing agents like nocodazole.[3] Instead, its effect on microtubule dynamics is more subtle and profound.

Seminal studies have revealed that inhibiting HDAC6 with this compound significantly reduces the velocities of both microtubule growth and shrinkage.[8][9] This suggests that hyperacetylation leads to a less dynamic microtubule network. A critical insight into the causality of this phenomenon comes from knockdown experiments. While siRNA-mediated knockdown of HDAC6 also increases tubulin acetylation, it surprisingly has no effect on microtubule growth velocity.[8][10] Furthermore, HDAC6 knockdown renders cells insensitive to the growth-slowing effects of this compound.[8][10]

Downstream Effect II: Enhancing Intracellular Axonal Transport

Microtubules serve as the highways for intracellular transport, facilitated by kinesin and dynein motor proteins. Deficits in this transport system are a key pathological feature of many neurodegenerative diseases, including Huntington's disease.[11]

This compound-induced hyperacetylation has been shown to rescue these transport deficits.[11] By selectively inhibiting HDAC6, this compound increases the velocity of both anterograde and retrograde transport of essential cargo, such as brain-derived neurotrophic factor (BDNF)-containing vesicles, in neuronal axons.[11] This enhancement of transport is directly linked to the increase in tubulin acetylation, as HDAC inhibitors that only affect histone acetylation fail to produce the same effect.[11] The proposed mechanism is that acetylation enhances the binding affinity and processivity of certain motor proteins on the microtubule track.[1] This finding positions HDAC6 as a major therapeutic target for diseases characterized by impaired axonal transport.[12]

Downstream Effect III: Inhibiting Cell Migration and Invasion

Cell migration is a complex, integrated process that relies heavily on the dynamic reorganization of the microtubule cytoskeleton. Overexpression of HDAC6 has been linked to increased cell motility, a critical factor in cancer metastasis.[3]

Consequently, inhibiting HDAC6 with this compound has a potent anti-migratory effect. This compound treatment has been demonstrated to significantly decrease the migration and invasion of numerous cancer cell lines, including neuroblastoma, bladder cancer, and glioma.[13][14][15] This effect is directly tied to its enzymatic inhibition, as the inactive analogue, nilthis compound, has no effect on migration.[3] The reduction in motility is thought to arise from a combination of factors linked to tubulin hyperacetylation:

-

Altered Microtubule Dynamics: The stabilization of a less dynamic microtubule network impairs the rapid cytoskeletal rearrangements needed for cell polarization and movement.[14][16]

-

Disrupted Protein Localization: Hyperacetylation can affect the proper localization of microtubule-associated proteins (MAPs) that are crucial for mediating connections between microtubules and the cell cortex or focal adhesions.[3][4]

The ability of this compound to curb cell motility validates HDAC6 inhibitors as a potential class of anti-metastatic agents.[4]

Downstream Effect IV: Impairing Autophagic Flux

Autophagy is a catabolic process where cells degrade and recycle damaged organelles and misfolded proteins. This process is crucial for cellular homeostasis but can also be co-opted by cancer cells to survive stress. A key step in autophagy is the fusion of the autophagosome (containing the cargo) with the lysosome to form an autolysosome, where degradation occurs.

HDAC6 plays a critical, non-deacetylase role in this process. It acts as an adaptor protein, binding to both polyubiquitinated protein aggregates and the dynein motor complex. This linkage is essential for the microtubule-dependent transport of autophagosomes to fuse with lysosomes.[17]

This compound treatment, by inhibiting HDAC6, disrupts this crucial link. It has been shown to inhibit the binding of HDAC6 to dynein.[6] This prevents the efficient trafficking of autophagosomes, leading to their accumulation in the cytoplasm—a hallmark of blocked autophagic flux.[13] This impairment of autophagy can be cytotoxic to cancer cells that rely on it for survival. For example, this compound can synergize with the proteasome inhibitor bortezomib in multiple myeloma or the chemotherapy agent temozolomide in glioma, leading to enhanced cancer cell death.[6][13]

Quantitative Data Summary

| Parameter | Value | Cell Line / System | Reference |

| HDAC6 IC50 | 4 nM | Cell-free enzyme assay | [5][6] |

| α-Tubulin Acetylation EC50 | 2.5 µM | A549 cells | [3][5] |

| MM Cell Growth IC50 | 5-20 µM | Multiple Myeloma (MM) cells | [5][6] |

| Effect on MT Growth Velocity | ~40% decrease | B16F1 melanoma cells | [9] |

| Neuroblastoma Cell Invasion | ~50% reduction (at 10 µM) | SH-SY5Y cells | [14] |

Therapeutic Landscape and Drug Development

The foundational research conducted with this compound has been instrumental in validating HDAC6 as a druggable target for a range of human diseases. While this compound itself possesses poor pharmacokinetic properties, making it more of a research tool than a clinical drug, it paved the way for the development of second-generation, more drug-like selective HDAC6 inhibitors.[18][19][20] Several of these compounds, such as Ricolinostat (ACY-1215) and Citarinostat (ACY-241), have advanced into clinical trials for various cancers, including multiple myeloma and lymphoma.[12][21][22]

The downstream effects of tubulin hyperacetylation suggest broad therapeutic potential:

-

Oncology: Direct cytotoxicity, synergy with chemotherapy and proteasome inhibitors, and anti-metastatic/anti-angiogenic activity.[4][5][13][17]

-

Neurodegeneration: Rescuing axonal transport defects in diseases like Huntington's and providing neuroprotection in acute injuries like intracerebral hemorrhage.[12][23][24][25][26]

-

Inflammatory/Autoimmune Diseases: HDAC6 inhibition has also been implicated in regulating T-cell function, suggesting potential in this area.[19]

Key Experimental Protocols

Protocol 1: Quantification of α-Tubulin Acetylation by Western Blot

This protocol allows for the robust quantification of the primary effect of this compound treatment.

-

Cell Treatment: Plate cells (e.g., A549, LNCaP) to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0.5-10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a deacetylase inhibitor like Trichostatin A (TSA) (2 µM) or Sodium Butyrate (10 mM) in the lysis buffer to preserve the acetylation state during sample preparation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against acetylated-α-Tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

Wash 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Develop with an ECL substrate and image.

-

-

Normalization: Strip the membrane and re-probe for total α-Tubulin or a loading control like β-Actin or GAPDH to normalize the acetylated tubulin signal.

-

Densitometry: Quantify band intensity using software like ImageJ.

Protocol 2: Cell Migration Assessment using a Wound-Healing (Scratch) Assay

This assay provides a straightforward method to assess the functional impact of this compound on directional cell migration.

-

Cell Seeding: Seed cells (e.g., SH-SY5Y, U251) in a 6-well plate and grow to form a confluent monolayer.

-

Pre-treatment: Treat the cells with this compound (e.g., 5-10 µM) or vehicle control for 4-6 hours prior to wounding. This ensures the drug has taken effect.

-

Wound Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the monolayer.

-

Wash and Media Replacement: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh media containing the same concentration of this compound or vehicle.

-

Imaging (Time 0): Immediately acquire images of the wound at defined points along the scratch using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C in a humidified incubator.

-

Imaging (Time X): Acquire images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial (Time 0) wound area. A significant decrease in wound closure in this compound-treated cells compared to control indicates inhibition of migration.

References

- Palazzo, A., et al. (2009). Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6. The EMBO Journal.

-

National Cancer Institute (NCI). Clinical Trials Using Histone Deacetylase Inhibitor. [Link]

- Hubbert, C., et al. (2009). Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6.

- Li, Y., et al. (2018). Growth Suppression of Glioma Cells Using HDAC6 Inhibitor, this compound. PubMed Central.

- Tran, A. D., et al. (2009). Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6.

- Shen, S., et al. (2019).

- University of Colorado Boulder. (2021). Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond. University of Colorado Boulder Technology Transfer Office.

-

Patsnap Synapse. (2023). Progress in Clinical Research of HDAC6 Inhibitors. [Link]

-

The Chemical Probes Portal. This compound. [Link]

- Haggarty, S. J., et al. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation.

- Aldana-Masangkay, G. I., et al. (2011). Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents. NIH.

- Haggarty, S. J., et al. (2003). Characterization of this compound, an inhibitor of -tubulin deacetylation....

-

ResearchGate. (n.d.). HDAC6 Inhibitors in Clinical Trials in Cancer. [Link]

- Haggarty, S. J., et al. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation.

- Arce, C. A., & Barra, H. S. (2013).

- Peng, Y., et al. (2023). Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis. PubMed.

- Toque, H. A., et al. (2021). Histone deacetylase 6 inhibition prevents hypercholesterolemia-induced erectile dysfunction independent of changes in markers of autophagy. Oxford Academic.

-

ResearchGate. (n.d.). Effect of this compound on autophagy-related genes after I/R injury. [Link]

- Arce, C. A., & Barra, H. S. (2013).

- Li, H., et al. (2020).

- Ho, J., et al. (2021). The HDAC6 inhibitor this compound fails to rescue LC3B‐II levels, autophagic...

- Peng, Y., et al. (2023). Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis. PeerJ.